molecular formula C7H8Cl3N B194825 4-Chloro-2-(chloromethyl)-3-methylpyridine hydrochloride CAS No. 152402-97-6

4-Chloro-2-(chloromethyl)-3-methylpyridine hydrochloride

Cat. No.: B194825
CAS No.: 152402-97-6
M. Wt: 212.5 g/mol
InChI Key: YIDBERCXNYKRKU-UHFFFAOYSA-N
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Description

4-Chloro-2-(chloromethyl)-3-methylpyridine hydrochloride is a chemical compound with the molecular formula C7H8Cl2N·HCl It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(chloromethyl)-3-methylpyridine hydrochloride typically involves the chlorination of 2-methyl-3-pyridinemethanol. The reaction is carried out in the presence of thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents. The reaction conditions usually involve refluxing the reactants in an inert solvent such as dichloromethane or chloroform .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(chloromethyl)-3-methylpyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Products include substituted pyridines with various functional groups.

    Oxidation: Pyridine N-oxides.

    Reduction: Methyl-substituted pyridines.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(chloromethyl)-3-methylpyridine hydrochloride depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-(chloromethyl)-3-methylpyridine hydrochloride is unique due to the presence of both a chloromethyl and a chlorine substituent on the pyridine ring. This dual substitution pattern can influence its reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

4-chloro-2-(chloromethyl)-3-methylpyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N.ClH/c1-5-6(9)2-3-10-7(5)4-8;/h2-3H,4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIDBERCXNYKRKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CCl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10467721
Record name 4-Chloro-2-(chloromethyl)-3-methylpyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152402-97-6
Record name 4-Chloro-2-(chloromethyl)-3-methylpyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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